Chemical structure and properties of Tert-butyl 3-azabicyclo[3.2.1]octan-6-ylcarbamate
Chemical structure and properties of Tert-butyl 3-azabicyclo[3.2.1]octan-6-ylcarbamate
The "Bridged Diamine" Scaffold in Medicinal Chemistry[1]
Executive Summary & Structural Pharmacophore
Tert-butyl 3-azabicyclo[3.2.1]octan-6-ylcarbamate represents a critical class of conformationally restricted diamines. Unlike flexible linear analogs (like 1,3-diaminopropane), this bicyclic scaffold locks substituents into defined vectors, reducing the entropic penalty of ligand-target binding.
In modern drug discovery, this core is utilized to:
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Improve Selectivity: By rigidly orienting the C6-amine vector, off-target interactions common in flexible piperidine or pyrrolidine analogs are minimized.
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Enhance Metabolic Stability: The bridged system protects the C3-N and C6-N positions from oxidative metabolism compared to their linear counterparts.
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Modulate Basicity: The bridgehead carbons influence the pKa of the nitrogen atoms, often lowering it relative to piperazine, which can improve oral bioavailability and CNS penetration.
Stereochemical Criticality: The [3.2.1] system possesses a plane of symmetry passing through C8, N3, and C6. However, the substituent at C6 can exist in two diastereomeric forms:
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Endo (α): The carbamate points away from the nitrogen bridge (concave face).
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Exo (β): The carbamate points towards the nitrogen bridge (convex face). Note: Biological activity is often strictly dependent on this stereochemistry (e.g., in JAK inhibitors or GPCR ligands).
Synthetic Routes & Process Chemistry
The synthesis of this scaffold is non-trivial due to the challenge of controlling the endo/exo ratio. Two primary industrial routes exist: the Norbornene Oxidative Cleavage (high stereocontrol) and the Ketone Reductive Amination (scalable).
Route A: The Ketone Reductive Amination (Scalable)
This route is preferred for kilogram-scale production where chromatographic separation of isomers is feasible.
Mechanism:
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Precursor: 3-Benzyl-3-azabicyclo[3.2.1]octan-6-one.
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Reductive Amination: Reaction with ammonium acetate and a hydride source.
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Stereocontrol:
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Kinetic Control (Bulky Hydrides): Attack from the less hindered exo face yields the endo-amine .
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Thermodynamic Control: Equilibrium conditions often favor the exo-amine .
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Route B: The Norbornene Cleavage (Stereoselective)
Ideal for generating enantiopure or diastereomerically pure material without difficult separations.
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Precursor: exo- or endo-5-norbornene-2-carboxylic acid derivatives.
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Oxidation: Ozonolysis or OsO4/NaIO4 cleavage of the alkene to a dialdehyde.
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Double Reductive Amination: Cyclization with a primary amine (e.g., Benzylamine) locks the stereochemistry defined by the starting norbornene.
Experimental Protocol: Synthesis via Reductive Amination
Self-Validating Protocol for the synthesis of the N-Boc protected intermediate.
Objective: Synthesis of tert-butyl (3-benzyl-3-azabicyclo[3.2.1]octan-6-yl)carbamate followed by debenzylation.
Step 1: Reductive Amination[1][2][3]
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Setup: In a 1L reactor, dissolve 3-benzyl-3-azabicyclo[3.2.1]octan-6-one (1.0 eq) in dry Methanol (10 V).
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Imine Formation: Add Ammonium Acetate (10.0 eq). Stir at 25°C for 2 hours. Validation: Monitor consumption of ketone by TLC/LCMS.
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Reduction: Cool to 0°C. Portion-wise add NaBH3CN (1.5 eq). Caution: Exothermic.
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Workup: Quench with saturated NaHCO3. Extract with DCM.[4] The crude product is a mixture of endo and exo primary amines.
Step 2: Boc Protection & Separation
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Protection: Dissolve crude amine in DCM. Add Di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) and TEA (2.0 eq). Stir 12h.
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Purification (Critical): The endo and exo Boc-carbamates have significantly different Rf values.
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Stationary Phase: Silica Gel 60.
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Mobile Phase: Hexane/Ethyl Acetate (gradient 9:1 to 7:3).
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Endo-Isomer: Typically elutes second (more polar due to H-bonding with bridge N).
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Exo-Isomer: Typically elutes first.
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Step 3: Hydrogenolysis (Debenzylation)
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Reaction: Dissolve purified N-Benzyl-N'-Boc intermediate in MeOH.
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Catalyst: Add 10% Pd/C (50% wet, 10 wt% loading).
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Conditions: Hydrogen atmosphere (1 atm balloon or 30 psi Parr shaker) for 4-6 hours.
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Filtration: Filter through Celite to remove Pd.
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Isolation: Concentrate in vacuo to yield Tert-butyl 3-azabicyclo[3.2.1]octan-6-ylcarbamate as a white solid or viscous oil.
Visualization of Synthetic Logic
Figure 1: Synthetic workflow for the production of the target scaffold starting from the commercially available ketone. Note the critical separation step required to isolate the specific stereoisomer.
Physicochemical Profile & Data
The following data is based on the endo-isomer, which is the most common pharmacophore in this class.
| Property | Value / Description | Note |
| Molecular Formula | C12H22N2O2 | |
| Molecular Weight | 226.32 g/mol | |
| ClogP | ~1.2 - 1.5 | Moderate lipophilicity; good for CNS penetration. |
| pKa (N3 - Bridge) | ~9.2 | Secondary amine; highly basic. |
| pKa (N6 - Carbamate) | ~ -1.0 | Non-basic due to Boc conjugation. |
| Topological Polar Surface Area | 41.57 Ų | Favorable for membrane permeability. |
| Solubility | Soluble in DCM, MeOH, DMSO. | Poor water solubility as the free base; HCl salt is water-soluble. |
| Stereochemistry | cis-1,3-disubstituted equivalent | The distance between N3 and N6 is approx. 5.5 Å (Endo). |
Applications in Drug Discovery[4][6][7][8][9][10][11]
A. JAK Inhibitor Scaffolds
The 3-azabicyclo[3.2.1]octane core is a structural mimic of the piperidine ring found in Tofacitinib. By introducing the ethylene bridge, researchers lock the conformation of the piperidine, which can:
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Increase Potency: By freezing the bioactive conformation (reducing
). -
Improve Selectivity: Steric bulk of the bridge prevents binding to homologous kinases with smaller ATP pockets.
B. GPCR Ligands (Muscarinic & Opioid)
This scaffold is historically related to the tropane alkaloids (atropine, cocaine). However, the 3-aza (vs 8-aza) placement changes the vector of the nitrogen lone pair, altering receptor affinity profiles.
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Example: 6-amino derivatives are investigated as dual CCR2/CCR5 antagonists for inflammatory diseases.
C. NAAA Inhibitors
Recent studies (See Ref 3) have shown that the endo-isomer of 3-azabicyclo[3.2.1]octane derivatives serves as a potent scaffold for N-acylethanolamine acid amidase (NAAA) inhibitors, used in pain management. The exo-isomer was found to be devoid of activity, highlighting the necessity of the separation protocol described in Section 3.
Handling, Stability & Safety
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Boc-Lability: The Boc group at C6 is stable to basic conditions (e.g., alkylation of N3) but sensitive to strong acids (TFA, HCl).
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Deprotection: To remove Boc, treat with 4M HCl in Dioxane or TFA/DCM (1:1).
-
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Amine Stability: The free secondary amine at N3 is prone to oxidation if left in solution for extended periods. Store as the HCl salt or at -20°C under Argon.
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Isomerization: The endo/exo stereocenter is generally configurationally stable under standard conditions. However, strong bases at high temperatures could theoretically cause epimerization if a neighboring carbonyl group were present (not applicable to the carbamate).
References
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Stereoselective Synthesis of Azabicyclo[3.2.
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Norbornene Route (High Stereocontrol)
- Title: Asymmetric Synthesis of New Constrained 6-Amino-3-azabicyclo[3.2.1]octane-6-carboxylic Acids.
- Source: Journal of Organic Chemistry (ACS).
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Link:[Link]
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Medicinal Chemistry Application (NAAA Inhibitors)
- Patent Literature (Handling & Derivatives)
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 5. ora.uniurb.it [ora.uniurb.it]
- 6. Diastereodivergent access of spiro(pyrroloquinoline-pyrazolone) and oxa-azabicyclo[3.2.1]octane scaffolds via cascade approaches - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
